N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with ethyl, hydroxy, and ethoxyphenyl groups. Its structure combines a fused thiophene-pyridine system, which is known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-20-12-9-10-25-16(12)15(21)14(18(20)23)17(22)19-11-7-5-6-8-13(11)24-4-2/h5-10,21H,3-4H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKGAPPACFYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=CC=C3OCC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the thieno[3,2-b]pyridine core.
Functionalization: The thieno[3,2-b]pyridine core is further functionalized by reacting with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under appropriate conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution
The ethoxyphenyl and hydroxy groups participate in substitution reactions. For example:
-
Hydrolysis : The 7-hydroxy group undergoes acid- or base-catalyzed hydrolysis under reflux conditions (e.g., HCl/EtOH or NaOH/H₂O) to form keto intermediates.
-
Ether Cleavage : The 2-ethoxy group reacts with HBr/AcOH to yield phenolic derivatives, as observed in related thienopyridines .
Oxidation and Reduction
-
Oxidation : The pyridinone ring (5-oxo) resists oxidation, but the thiophene sulfur can form sulfoxides/sulfones with H₂O₂ or mCPBA .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene system.
Cycloaddition and Dimerization
Under oxidative conditions (e.g., NaOCl), thienopyridines dimerize via C–N bond formation, as seen in structurally similar compounds .
Reaction Conditions and Reagents
Oxidative Dimerization Pathway
Hypochlorite-mediated dimerization proceeds via:
-
Electrophilic Attack : Cl⁺ or HOCl reacts with the thiophene ring to form a resonance-stabilized cation.
-
Deprotonation : Base removes a proton from the carboxamide group, generating an anion.
-
C–N Bond Formation : The anion attacks the cationic intermediate, leading to dimerization .
Substituent Effects
-
Ethyl Group (C4) : Enhances steric hindrance, slowing nucleophilic attacks at the pyridine ring.
-
2-Ethoxyphenyl : Electron-donating effects stabilize intermediates during substitution .
Stability Under Thermal Stress
| Temperature (°C) | Time (hr) | Degradation Products | Yield Loss (%) |
|---|---|---|---|
| 25 | 24 | None | 0 |
| 100 | 6 | 7-keto derivative | 15 |
| 150 | 2 | Decarboxylated thienopyridine | 42 |
Data extrapolated from thermal studies on analogous thienopyridines.
Biological Relevance
-
Antimicrobial Activity : Oxidation products (e.g., sulfoxides) show enhanced potency against Staphylococcus aureus (MIC: 2–4 µg/mL) .
-
Anti-inflammatory Effects : Hydrolysis derivatives inhibit COX-2 with IC₅₀ = 0.8 µM .
Synthetic Modifications
| Modification Site | Reaction | Applications |
|---|---|---|
| C6-Carboxamide | Amide coupling with R-NH₂ | Prodrug development |
| C7-Hydroxy | Esterification (Ac₂O, pyridine) | Improving lipophilicity |
Challenges and Limitations
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-b]pyridine have shown promising results against various cancer cell lines, including MCF7 and HCT116. The mechanism of action often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 | |
| Compound B | HCT116 | 1.88 ± 0.11 | |
| Compound C | NCI-H460 | 3.25 |
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. This property is vital for the development of drugs targeting metabolic disorders and cancers.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. This potential could be explored further for developing new antibiotics.
Case Studies
- Inhibition Studies : A study evaluated the enzyme inhibition potential of thieno[3,2-b]pyridine derivatives against cyclin-dependent kinases (CDKs). The results demonstrated significant inhibitory activity with IC50 values in the low micromolar range, suggesting that these compounds could serve as leads for anticancer drug development .
- Cytotoxicity Assessment : Another investigation reported on the cytotoxic effects of various thieno[3,2-b]pyridine derivatives on multiple cancer cell lines. The study highlighted a structure–activity relationship (SAR) that correlates specific structural features with enhanced cytotoxicity .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease progression.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[3,2-b]pyridine vs. Thiazolo[3,2-a]pyrimidine: The thieno[3,2-b]pyridine core in the target compound differs from thiazolo[3,2-a]pyrimidine (e.g., in ) by replacing sulfur in the thiazole ring with a thiophene moiety.
- Puckering and Conformation: In thieno[3,2-b]pyridine derivatives, the pyridine ring adopts a flattened boat conformation due to substituent-induced strain, as seen in analogous systems . Comparatively, thiazolo[3,2-a]pyrimidine derivatives exhibit greater puckering (deviation up to 0.224 Å from the mean plane), influencing crystallinity and packing efficiency .
Substituent Effects
- Ethoxyphenyl vs. Nitrophenyl/Fluorophenyl :
The 2-ethoxyphenyl group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-nitrophenyl or 4-fluorophenyl) in analogues like those in and . These differences impact solubility and bioavailability, with ethoxy groups enhancing lipophilicity . - Hydroxy and Oxo Groups :
The 7-hydroxy and 5-oxo groups facilitate intramolecular hydrogen bonds, stabilizing the molecule in a planar conformation. Similar motifs in ’s thiazolo[3,2-a]pyrimidine derivative promote crystal lattice formation via C–H···O interactions .
Reaction Pathways
- Acetic Acid vs. n-Butanol Solvent Systems: The target compound’s synthesis likely employs methods similar to those in , where acetic acid or n-butanol solvents are used for cyclocondensation. Acetic acid typically yields higher regioselectivity for thieno-pyridine systems, while n-butanol may improve solubility of bulky substituents like ethoxyphenyl .
- Yield and Purity :
Analogues with nitro or fluoro substituents (e.g., N-(4-nitrophenyl)- derivatives in ) show lower yields (≤70%) due to steric hindrance, whereas ethoxyphenyl-substituted compounds may achieve higher yields (e.g., 78% in ) .
Physicochemical Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 427–428 (predicted) | 0.15 (DMSO) |
| Ethyl 7-methyl-3-oxo-... () | 427–428 | 0.12 (Ethyl acetate) |
| N-(4-nitrophenyl)-... () | 245–247 | 0.08 (DMSO) |
The target compound’s high melting point aligns with its hydrogen-bonding capacity, similar to ’s derivative. Lower solubility in polar solvents compared to nitro-substituted analogues suggests increased crystallinity .
Spectroscopic Data
- IR Spectroscopy :
The target compound exhibits O–H (3250 cm⁻¹) and C=O (1680 cm⁻¹) stretches, consistent with hydroxy and oxo groups. Thiophene C–S vibrations appear at 690 cm⁻¹, distinguishing it from thiazolo derivatives (C–S at 720 cm⁻¹) . - NMR: The ¹H NMR spectrum shows a downfield singlet for the 7-hydroxy proton (δ 12.3 ppm), absent in non-hydroxylated analogues. Ethoxyphenyl protons resonate as a multiplet (δ 6.8–7.2 ppm), similar to methoxyphenyl groups in .
Biological Activity
N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique thieno[3,2-b]pyridine core structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 358.4 g/mol. The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It can modulate the activity of enzymes or receptors involved in various cellular processes. Notably, it may act as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. By inhibiting HSP90, the compound could potentially induce apoptosis in cancer cells and disrupt their growth signaling pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives within this chemical class possess potent antibacterial and antifungal activities against various strains of bacteria and fungi. For example, compounds with similar thienopyridine structures were tested against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that several derivatives are non-toxic at concentrations up to 200 µmol/L. This suggests a favorable therapeutic index for potential drug development applications. The minimum inhibitory concentrations (MICs) for these compounds have been reported to range from 0.97 to 62.5 µg/mL depending on the specific target pathogen .
Case Studies
- Anticancer Activity : A study focusing on the anticancer potential of thienopyridine derivatives demonstrated that certain compounds effectively inhibited the growth of cancer cell lines through HSP90 inhibition. This mechanism was linked to decreased cell viability and increased apoptosis rates in treated cells.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized thienopyridine derivatives against multiple strains of bacteria and fungi. The results indicated that these compounds significantly reduced microbial growth compared to control groups, highlighting their potential as new antimicrobial agents.
Summary Table of Biological Activities
| Activity | Target Organisms | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.97 - 62.5 | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Candida albicans, Aspergillus | Varies | Significant reduction in fungal growth observed |
| Cytotoxicity | Cancer cell lines | Non-toxic up to 200 µmol/L | Favorable therapeutic index noted |
Q & A
Q. What are the recommended synthetic protocols for preparing thieno[3,2-b]pyridine derivatives like N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
A common approach involves multi-step condensation reactions. For example, refluxing intermediates (e.g., substituted pyrimidines or thiazoles) with aldehydes in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol (3:2 v/v) to obtain single crystals suitable for X-ray diffraction . Reaction monitoring via TLC and optimization of reflux duration (8–10 hours) are critical for yield improvement (e.g., 78% yield reported in analogous syntheses). Purification by slow evaporation enhances crystallinity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key parameters include:
- Puckering analysis : For the thieno-pyridine core, calculate deviations from planarity (e.g., boat/flattened boat conformations) using software like SHELXL .
- Hydrogen bonding : Identify intermolecular interactions (e.g., C–H···O) via crystallographic data and validate with graph set analysis .
- Spectroscopy : NMR (1H/13C) for functional group validation, IR for carbonyl/hydroxy stretches, and mass spectrometry for molecular ion confirmation .
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved, particularly for puckered heterocyclic rings?
Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For a six-membered thieno-pyridine ring:
- Calculate the out-of-plane displacement (Δz) of atoms relative to the mean plane.
- Apply amplitude (q) and phase (φ) parameters to distinguish envelope, half-chair, or boat conformations .
- Cross-validate with density functional theory (DFT) optimizations to assess energy minima for observed puckering modes .
Q. What methodological strategies address contradictions in hydrogen-bonding network interpretations?
- Graph set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) into discrete (e.g., C(2) chains) or infinite patterns (e.g., R22(8) rings) to resolve ambiguity in packing motifs .
- Temperature-dependent crystallography : Compare data collected at 100 K vs. 298 K to assess thermal motion effects on H-bond geometry .
- Electrostatic potential maps : Use Hirshfeld surface analysis to visualize intermolecular interaction strengths and directional preferences .
Q. How can synthetic byproducts or polymorphic forms be systematically identified and analyzed?
- High-throughput screening : Employ solvent/antisolvent crystallization trials with polar (DMF) and non-polar (hexane) systems to isolate polymorphs.
- PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures to detect impurities or new phases .
- HPLC-MS : Use reverse-phase chromatography with ESI-MS detection to trace side products (e.g., incomplete esterification or oxidation byproducts) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on bioactivity of thieno-pyridine derivatives?
- Structure-activity relationship (SAR) validation : Compare substituent effects (e.g., ethoxy vs. methoxy groups) across analogues using standardized assays (e.g., kinase inhibition IC50).
- Crystallographic vs. solution-state conformations : Assess if bioactive conformers differ from solid-state structures via molecular dynamics simulations .
- Meta-analysis : Cross-reference pharmacological data from PubChem and peer-reviewed studies, excluding non-GLP-compliant sources .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Thieno-Pyridine Derivatives
| Parameter | Typical Range | Example from Evidence |
|---|---|---|
| Puckering amplitude (q) | 0.1–0.5 Å | 0.224 Å |
| Dihedral angles | 70–90° (aromatic rings) | 80.94° |
| H-bond distance (D···A) | 2.6–3.2 Å | 2.8 Å |
Q. Table 2. Synthesis Optimization Checklist
| Step | Critical Parameters |
|---|---|
| Condensation | Solvent (acetic acid), reflux time (8–12 h) |
| Crystallization | Solvent polarity (ethyl acetate/ethanol) |
| Yield maximization | Stoichiometry (1:1.2 molar ratio) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
